Cas no 948588-69-0 (2-({4-(trifluoromethyl)phenylmethyl}amino)ethan-1-ol)

2-({4-(trifluoromethyl)phenylmethyl}amino)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-((4-(Trifluoromethyl)benzyl)amino)ethanol
- 2-({4-(trifluoromethyl)phenylmethyl}amino)ethan-1-ol
-
- Inchi: 1S/C10H12F3NO/c11-10(12,13)9-3-1-8(2-4-9)7-14-5-6-15/h1-4,14-15H,5-7H2
- InChI Key: AGUOXKRMLQRRSM-UHFFFAOYSA-N
- SMILES: C(O)CNCC1=CC=C(C(F)(F)F)C=C1
2-({4-(trifluoromethyl)phenylmethyl}amino)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A696350-1g |
2-[(4-Trifluoromethylbenzyl)amino]ethanol |
948588-69-0 | 95% | 1g |
$287.0 | 2024-04-15 | |
Enamine | EN300-168975-0.05g |
2-({[4-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol |
948588-69-0 | 95% | 0.05g |
$174.0 | 2023-09-20 | |
Enamine | EN300-168975-0.25g |
2-({[4-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol |
948588-69-0 | 95% | 0.25g |
$367.0 | 2023-09-20 | |
Enamine | EN300-168975-0.1g |
2-({[4-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol |
948588-69-0 | 95% | 0.1g |
$257.0 | 2023-09-20 | |
Enamine | EN300-168975-0.5g |
2-({[4-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol |
948588-69-0 | 95% | 0.5g |
$579.0 | 2023-09-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306777-2.5g |
2-({[4-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol |
948588-69-0 | 95% | 2.5g |
¥34023.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306777-100mg |
2-({[4-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol |
948588-69-0 | 95% | 100mg |
¥6008.00 | 2024-04-24 | |
Aaron | AR01B190-2.5g |
2-({[4-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol |
948588-69-0 | 95% | 2.5g |
$2025.00 | 2024-07-18 | |
A2B Chem LLC | AV93352-100mg |
2-({[4-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol |
948588-69-0 | 95% | 100mg |
$306.00 | 2024-07-18 | |
Aaron | AR01B190-500mg |
2-({[4-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol |
948588-69-0 | 95% | 500mg |
$822.00 | 2025-02-11 |
2-({4-(trifluoromethyl)phenylmethyl}amino)ethan-1-ol Related Literature
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
Additional information on 2-({4-(trifluoromethyl)phenylmethyl}amino)ethan-1-ol
Compound CAS No 948588-69-0: 2-{[4-(Trifluoromethyl)Phenylmethyl]Amino}Ethan-1-Ol
In the realm of organic chemistry, the compound identified by CAS No 948588-69-0, commonly referred to as 2-{[4-(Trifluoromethyl)Phenylmethyl]Amino}Ethan-1-Ol, has garnered significant attention due to its unique structural properties and potential applications in various fields. This compound is a derivative of ethanamine, featuring a trifluoromethyl-substituted phenyl group attached to an amino alcohol structure. The presence of the trifluoromethyl group introduces distinct electronic and steric effects, which can influence the compound's reactivity and biological activity.
Recent studies have highlighted the potential of 2-{[4-(Trifluoromethyl)Phenylmethyl]Amino}Ethan-1-Ol in drug discovery and development. Its structure makes it a promising candidate for use as an intermediate in the synthesis of bioactive molecules, particularly those targeting specific enzyme pathways or receptor interactions. The trifluoromethyl group, known for its electron-withdrawing properties, can enhance the stability and bioavailability of the compound, making it a valuable asset in medicinal chemistry.
The synthesis of this compound typically involves multi-step processes, often utilizing coupling reactions or nucleophilic substitutions to introduce the desired functional groups. Researchers have explored various synthetic routes to optimize the yield and purity of 2-{[4-(Trifluoromethyl)Phenylmethyl]Amino}Ethan-1-Ol, with a particular focus on minimizing side reactions and ensuring scalability for industrial applications.
In terms of applications, this compound has shown potential in the development of pharmaceutical agents targeting neurodegenerative diseases, inflammation, and cancer. Its ability to modulate key signaling pathways makes it a subject of interest for researchers in these areas. Additionally, the compound's structural versatility allows for further modification, enabling the creation of derivatives with enhanced efficacy and reduced toxicity.
From an environmental standpoint, understanding the fate and transport of 2-{[4-(Trifluoromethyl)Phenylmethyl]Amino}Ethan-1-Ol in different ecosystems is crucial for assessing its potential impact on human health and the environment. Studies have indicated that the compound undergoes biodegradation under specific conditions, though further research is needed to fully characterize its environmental behavior.
In conclusion, CAS No 948588-69-0 represents a versatile and intriguing molecule with a wide range of potential applications in chemistry and pharmacology. As research continues to uncover its properties and capabilities, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
948588-69-0 (2-({4-(trifluoromethyl)phenylmethyl}amino)ethan-1-ol) Related Products
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
